3'-Amino-3'-deoxyuridine
Overview
Description
3’-Amino-3’-deoxyuridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis . Its molecular formula is C9H13N3O5, and it has a molecular weight of 243.22 g/mol .
Preparation Methods
The synthesis of 3’-Amino-3’-deoxyuridine involves several steps. One common method includes the phosphorylation and thiophosphorylation of unprotected aminonucleosides in aqueous media. This process uses reagents such as phosphoric chloride and thiophosphoryl chloride, and the reactions are carried out under specific pH conditions . Another method involves the use of nucleophilic aminonucleosides, which allows phosphorylation to be performed in water with high conversion and good N-selectivity .
Chemical Reactions Analysis
3’-Amino-3’-deoxyuridine undergoes various chemical reactions, including:
Scientific Research Applications
3’-Amino-3’-deoxyuridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-Amino-3’-deoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process disrupts the replication of cancer cells, leading to their death . The compound targets specific enzymes involved in DNA synthesis, such as DNA polymerases, and interferes with their function .
Comparison with Similar Compounds
3’-Amino-3’-deoxyuridine is similar to other nucleoside analogues, such as:
3’-Amino-3’-deoxyguanosine: Another aminonucleoside that undergoes similar phosphorylation reactions.
3’-Azido-3’-deoxythymidine: Known for its antiviral activity, this compound also inhibits DNA synthesis but has different molecular targets.
3’-Amino-3’-deoxycytidine: Shares similar chemical properties and reactions with 3’-Amino-3’-deoxyuridine.
The uniqueness of 3’-Amino-3’-deoxyuridine lies in its specific targeting of lymphoid malignancies and its ability to induce apoptosis through DNA synthesis inhibition .
Properties
IUPAC Name |
1-[(2R,3R,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUCZTLSFFROTQ-XVFCMESISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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